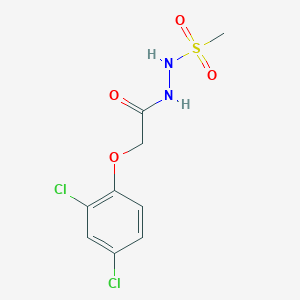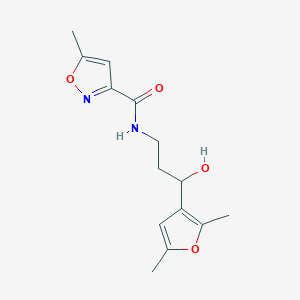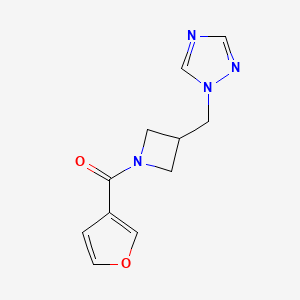
2-(2,4-二氯苯氧基)-N'-甲基磺酰基乙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield . The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data .Molecular Structure Analysis
2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is usually referred to by its ISO common name 2,4-D .Chemical Reactions Analysis
The performance data of the quantitative HPLC analysis and confirmatory HPLC analysis were comparable for 2,4-D, 2,4-DCP and 4-CP .科学研究应用
Herbicide and Plant Growth Regulation
2,4-Dichlorophenoxyacetic acid (2,4-D): is a common systemic herbicide used for controlling broadleaf weeds. It is the most widely used herbicide globally and ranks third in North America . Additionally, 2,4-D serves as an important synthetic auxin in plant research laboratories and is included as a supplement in plant cell culture media, such as MS medium. As a synthetic auxin, it regulates plant growth by promoting cell elongation and differentiation. When absorbed through leaves, it translocates to the plant’s meristems, leading to controlled growth. However, uncontrolled application can cause stem curl-over, leaf withering, and eventual plant death.
Antibody Research
Researchers utilize antibodies to detect and study 2,4-Dichlorophenoxyacetic acid. Monoclonal and polyclonal antibodies specific to 2,4-D are developed in mice and rabbits. These antibodies find applications in techniques like Immunohistochemistry (IHC), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunocytochemistry (ICC/IF) .
Soil Bacterial Communities
The genetic structure of soil bacterial communities responds significantly to 2,4-D application, particularly during the intense phase of herbicide biodegradation .
Synthesis of Related Compounds
Researchers have synthesized related compounds by adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide. These compounds exhibit interesting properties and are characterized using spectroscopy techniques .
Water Treatment
Given the increased use of 2,4-D, water contamination has become a concern. Various treatments, including advanced oxidation processes, have been developed to degrade 2,4-D in water .
作用机制
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide is broadleaf weeds . It acts as a selective herbicide that kills dicots without affecting monocots .
Mode of Action
2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide mimics natural auxin at the molecular level . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production . This leads to abnormal growth, senescence, and plant death .
Biochemical Pathways
The compound affects the phytohormone signal transduction pathways in plant tillers . Significant effects are observed on auxin, cytokinin, abscisic acid (ABA), gibberellin (GA), and brassinosteroid signaling . The role of bacteria as well as the enzymes and genes that regulate the 2,4-D degradation has been widely studied .
Pharmacokinetics
A related compound, 2,4-dichlorophenoxyacetic acid, has been studied in rats . After oral administration, the mean Cmax values were 601.9 and 218.4 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 1.10 and 0.02 L/ (h×kg), respectively .
Result of Action
The result of the action of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide is the death of the target plants . It causes uncontrolled growth in plants, leading to withering of leaves, curling of stems, and eventually, plant death .
Action Environment
The action of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide can be influenced by environmental factors. It is highly soluble in water , and may persist in aquatic systems under certain conditions . Biological decomposition of pesticides is an expressive and effective way for the removal of these compounds from the environment .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and is suspected of causing cancer . It is harmful if swallowed or in contact with skin . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, wash face, hands and any exposed skin thoroughly after handling, and do not eat, drink or smoke when using this product .
未来方向
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O4S/c1-18(15,16)13-12-9(14)5-17-8-3-2-6(10)4-7(8)11/h2-4,13H,5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWMKZANZVZPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)
![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)

![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B2520919.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)
![2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2520926.png)

![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)